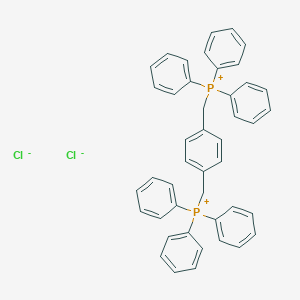

对二甲苯二基双(三苯基甲基氯化鏻)

描述

P-Xylylenebis(triphenylphosphonium chloride) is a useful research compound. Its molecular formula is C44H38ClP2+ and its molecular weight is 664.2 g/mol. The purity is usually 95%.

The exact mass of the compound p-Xylylenebis(triphenylphosphonium chloride) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 64113. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality p-Xylylenebis(triphenylphosphonium chloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-Xylylenebis(triphenylphosphonium chloride) including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

聚对二甲苯二甲苯涂层的电解: 它已被用于溶液的电解中,在铝上形成聚对二甲苯二甲苯涂层。该机理涉及对二甲苯二甲苯的电化学生成及其随后在铝阴极上的聚合 (Ross 和 Kelley,1967 年).

用于发光二极管的电聚合聚(苯乙烯亚甲基): 该化合物已成功用于制备电聚合聚(苯乙烯亚甲基) (PPV) 薄膜,该薄膜用于发光二极管 (LED)。与其他 PPV 类型相比,电聚合的 PPV 在其光谱中显示出蓝移 (Chang、Whang 和 Lin,1996 年).

有机化学中的氧化反应: 对二甲苯二基双(三苯基甲基氯化鏻) 已被用作在中性和无水条件下将硫化物转化为亚砜和硫醇转化为二硫化物的试剂 (Tajbakhsh 等人,2005 年).

肟及其相关化合物的转化: 该化合物已被用作在无溶剂条件下将肟、缩氨基甲酸酯和苯肼转化为其相应羰基化合物的试剂,显示出良好的官能团耐受性和高收率 (Yadollahzadeh 和 Tajbakhsh,2015 年).

掺入二氧化硅复合材料: 对二甲苯二基双(三苯基甲基氯化鏻) 的 Wittig 反应已用于制备掺入二氧化硅的共轭聚合物,从而产生用于先进材料的潜在应用的均相复合材料 (Kubo 等人,2005 年).

苄醇和氢醌的选择性氧化: 该化合物的衍生物邻二甲苯二基双(三苯基甲基过氧一硫酸盐) 已用于在无溶剂条件下氧化苄醇、烯丙醇和氢醌,为氧化反应提供了一种环境友好的方法 (Tajbakhsh、Lakouraj 和 Yadoolahzadeh,2005 年).

可加工电致发光聚合物的合成: 它已被用于合成新型电致发光聚(对苯二甲酸亚甲基)衍生物,具有醚和硫化物键,在光电器件中显示出潜在应用 (Kim 等人,1999 年).

安全和危害

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for p-Xylylenebis(triphenylphosphonium chloride) involves the reaction of p-xylylene dibromide with triphenylphosphine followed by quaternization with methyl iodide.", "Starting Materials": [ "p-xylylene dibromide", "triphenylphosphine", "methyl iodide" ], "Reaction": [ "Step 1: p-xylylene dibromide is dissolved in anhydrous ether and triphenylphosphine is added in a 1:2 molar ratio.", "Step 2: The reaction mixture is stirred at room temperature for several hours until the reaction is complete.", "Step 3: The resulting p-Xylylenebis(triphenylphosphine) is then quaternized with excess methyl iodide in anhydrous ether.", "Step 4: The reaction mixture is stirred at room temperature for several hours until the reaction is complete.", "Step 5: The product is then filtered and washed with ether to yield p-Xylylenebis(triphenylphosphonium chloride)." ] } | |

CAS 编号 |

1519-47-7 |

分子式 |

C44H38ClP2+ |

分子量 |

664.2 g/mol |

IUPAC 名称 |

triphenyl-[[4-(triphenylphosphaniumylmethyl)phenyl]methyl]phosphanium;chloride |

InChI |

InChI=1S/C44H38P2.ClH/c1-7-19-39(20-8-1)45(40-21-9-2-10-22-40,41-23-11-3-12-24-41)35-37-31-33-38(34-32-37)36-46(42-25-13-4-14-26-42,43-27-15-5-16-28-43)44-29-17-6-18-30-44;/h1-34H,35-36H2;1H/q+2;/p-1 |

InChI 键 |

RIUKHCIFOGYXIO-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.[Cl-].[Cl-] |

规范 SMILES |

C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.[Cl-] |

| 1519-47-7 | |

Pictograms |

Irritant |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

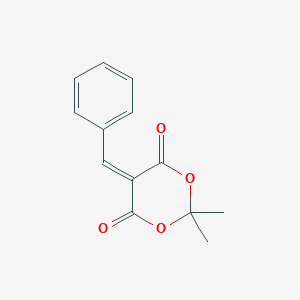

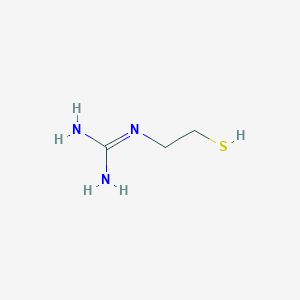

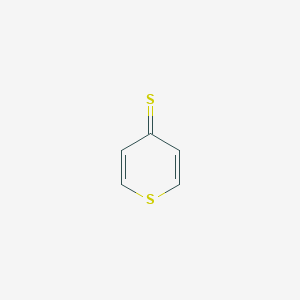

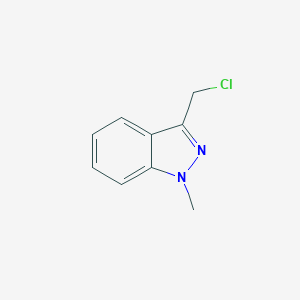

Feasible Synthetic Routes

Q1: How does p-Xylylenebis(triphenylphosphonium chloride) contribute to forming adherent polymer films on metal surfaces?

A1: [] Electrolysis of p-Xylylenebis(triphenylphosphonium chloride) solutions leads to the electrochemical generation of p-xylylene. This reactive intermediate readily polymerizes upon contact with an aluminum cathode, resulting in the formation of a strongly adhered poly-p-xylylene coating. This method offers a promising route for generating robust polymer films directly on metal surfaces, potentially impacting various technological applications. (See: https://www.semanticscholar.org/paper/f5c6e357f510b38dfaddf39ab77799b5b0488f30 )

Q2: What are the alternative methods for incorporating p-xylylene units into polymer structures, and how do they compare to the use of p-Xylylenebis(triphenylphosphonium chloride)?

A2: [] While electrochemical generation from p-Xylylenebis(triphenylphosphonium chloride) offers a unique approach for generating poly-p-xylylene films, the Wittig reaction provides a versatile alternative for incorporating p-xylylene units within polymer chains. For instance, reacting 2-methoxy-5-(2-ethylhexyloxy)-p-xylylenebis(triphenylphosphonium chloride) with a suitable dialdehyde through the Wittig reaction yields a poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] terminated with a phosphonium moiety. This method allows for greater control over the polymer structure and enables the introduction of various functional groups. (See: https://www.semanticscholar.org/paper/49cffaf1e94d70d1152ae1e2333790fcab54aca1 )

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。